molecular formula C15H21NO4 B1409565 tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate CAS No. 791577-51-0

tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate

Cat. No. B1409565
CAS RN: 791577-51-0
M. Wt: 279.33 g/mol
InChI Key: IJXRCOXZKNNGBQ-LBPRGKRZSA-N
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Description

“tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate” is a chemical compound. The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications . It is used in chemical transformations and has relevance in biosynthetic and biodegradation pathways .


Synthesis Analysis

The synthesis of compounds with a tert-butyl group can be achieved through various methods. For instance, a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Chemical Reactions Analysis

The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications . It is used in chemical transformations and has relevance in biosynthetic and biodegradation pathways .

Scientific Research Applications

Liquid Crystalline Properties

Thakur and Patel (2020) synthesized a homologous series with a central ester linkage and a terminal tert-butyl group, including tert-butyl [4-(4’-n-alkoxybenzoyloxy)benzoates], to study the effect of the tert-butyl tail on mesomorphism. Their research highlighted the synthesis and characterization of novel rod-like ester-based liquid crystalline materials, demonstrating the influence of the tert-butyl group on mesomorphic properties through various spectroscopic techniques and in vitro antimicrobial activity tests (Thakur & Patel, 2020).

Asymmetric Synthesis

Davies, Fenwick, and Ichihara (1997) utilized lithium (α-methylbenzyl)allylamide for the asymmetric synthesis of unsaturated β-amino acid derivatives, highlighting the compound's role in creating stereoselective conjugate additions. This study showcases the versatility of tert-butyl amino esters in asymmetric synthesis procedures, contributing to the development of new synthetic methodologies (Davies, Fenwick, & Ichihara, 1997).

Foldamer Precursors

Abbas et al. (2009) described the synthesis and characterization of tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. The research provides insights into the structural basis of foldamers, contributing to the development of novel biomimetic structures (Abbas et al., 2009).

Nucleophilic Aromatic Substitution

Hattori et al. (1995) explored the reactions of benzoic esters with organolithium and -magnesium reagents, demonstrating the dichotomy between nucleophilic aromatic substitution and conjugate addition. Their findings provide a deeper understanding of the reactivity of tert-butyl phenylazocarboxylates under different conditions, offering valuable insights for synthetic organic chemistry (Hattori et al., 1995).

Intramolecular Cyclization

Hao et al. (2000) synthesized tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxylic ester and related esters through an intramolecular defluorinative cyclization approach. This work illustrates the potential of tert-butyl amino esters in the synthesis of cyclic amino acids and their precursors, expanding the toolkit available for the development of fluorinated pharmaceuticals (Hao et al., 2000).

properties

IUPAC Name

tert-butyl 4-[(2S)-2-amino-3-methoxy-3-oxopropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)11-7-5-10(6-8-11)9-12(16)14(18)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXRCOXZKNNGBQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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